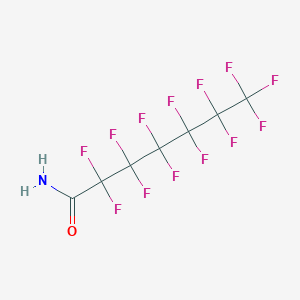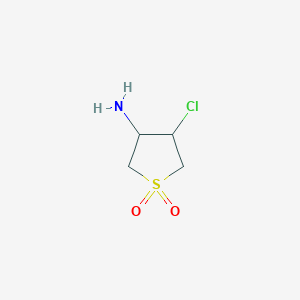
2-OXO-N-PHENYLPROPANECARBOHYDRAZONOYL CHLORIDE
Vue d'ensemble
Description
2-OXO-N-PHENYLPROPANECARBOHYDRAZONOYL CHLORIDE is a chemical compound with the molecular formula C9H9ClN2O and a molecular weight of 196.638 g/mol . It is known for its applications in organic synthesis and medicinal chemistry due to its reactive nature.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-OXO-N-PHENYLPROPANECARBOHYDRAZONOYL CHLORIDE can be synthesized through the reaction of hydrazonoyl halides with various substrates. One common method involves the reaction of this compound with benzaldehyde in glacial acetic acid containing drops of concentrated sulfuric acid. The reaction is stirred at room temperature for several hours and monitored by thin-layer chromatography (TLC) .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is typically produced in research laboratories for use in various chemical reactions and studies.
Analyse Des Réactions Chimiques
Types of Reactions
2-OXO-N-PHENYLPROPANECARBOHYDRAZONOYL CHLORIDE undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with various nucleophiles to form substituted products.
Cycloaddition Reactions: It participates in 1,3-dipolar cycloaddition reactions to form heterocyclic compounds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Cycloaddition Reagents: Triethylamine is often used to facilitate cycloaddition reactions.
Major Products Formed
Substituted Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Heterocyclic Compounds: Cycloaddition reactions yield heterocyclic compounds such as triazoles and pyrimidines.
Applications De Recherche Scientifique
2-OXO-N-PHENYLPROPANECARBOHYDRAZONOYL CHLORIDE has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of compounds with potential anticancer activity.
Organic Synthesis: It serves as a building block for the synthesis of various heterocyclic compounds.
Biological Studies: Its derivatives are studied for their biological activities, including anti-inflammatory and antimicrobial properties.
Mécanisme D'action
The mechanism of action of 2-OXO-N-PHENYLPROPANECARBOHYDRAZONOYL CHLORIDE involves its reactivity with nucleophiles and its ability to participate in cycloaddition reactions. The compound’s molecular structure allows it to form stable intermediates, which then undergo further transformations to yield the desired products .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,2-diphenyldiazenecarbohydrazonoyl chloride: Similar in structure and reactivity.
(1Z)-N-hydroxy-2-oxo-2-phenylethanimidoyl chloride: Another related compound with similar applications.
Uniqueness
2-OXO-N-PHENYLPROPANECARBOHYDRAZONOYL CHLORIDE is unique due to its specific reactivity and the types of heterocyclic compounds it can form. Its ability to participate in both substitution and cycloaddition reactions makes it a versatile compound in organic synthesis and medicinal chemistry .
Propriétés
Formule moléculaire |
C9H9ClN2O |
|---|---|
Poids moléculaire |
196.63 g/mol |
Nom IUPAC |
2-oxo-N-phenylpropanehydrazonoyl chloride |
InChI |
InChI=1S/C9H9ClN2O/c1-7(13)9(10)12-11-8-5-3-2-4-6-8/h2-6,11H,1H3 |
Clé InChI |
PYMVUVGFFYXCSY-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(=NNC1=CC=CC=C1)Cl |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[3-(3,4-Dimethoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B1303536.png)
![Ethyl 4-[(phenylcarbamoyl)amino]benzoate](/img/structure/B1303538.png)






![4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid](/img/structure/B1303567.png)


![1-(4-methoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1303591.png)
![1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1303595.png)

